molecular formula C11H15BrO B562783 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 CAS No. 1189693-80-8

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

Cat. No.: B562783
CAS No.: 1189693-80-8
M. Wt: 246.162
InChI Key: BQCXIUHIWADJBU-GKOSEXJESA-N
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Description

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a deuterated compound with the molecular formula C11H12D3BrO and a molecular weight of 246.16. This compound is often used in scientific research due to its unique properties, including its stability and labeling capabilities. It is a derivative of 4-Methoxy-2,3,6-trimethylbenzyl Bromide, where three hydrogen atoms are replaced by deuterium atoms.

Preparation Methods

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 typically involves the bromination of 4-Methoxy-2,3,6-trimethylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl alcohol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiourea.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

    Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

    Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

    Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 involves its role as a labeled compound in various biochemical and chemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in biological systems, providing insights into metabolic pathways and molecular targets.

Comparison with Similar Compounds

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 can be compared with other similar compounds such as:

    4-Methoxy-2,3,6-trimethylbenzyl Bromide: The non-deuterated version of the compound.

    2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene-d3: Another deuterated derivative with a slightly different substitution pattern.

    4-(Bromomethyl)-1-methoxy-2,3,5-trimethylbenzene-d3: A similar compound with different methyl group positions.

These comparisons highlight the uniqueness of this compound in terms of its deuterium labeling and specific substitution pattern, which make it valuable for specific research applications.

Biological Activity

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a deuterated organic compound with significant applications in biological research. Its unique isotopic labeling allows for precise tracking in metabolic studies and chemical synthesis, making it a valuable tool in pharmacokinetics and drug metabolism research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C11H12D3BrO
  • Molecular Weight : 246.16 g/mol
  • Structure : The compound features a benzyl group with three methyl groups and a methoxy group, along with bromine and deuterium substitutions.

The biological activity of this compound is primarily attributed to its role as a stable isotope-labeled compound. The presence of deuterium enhances the stability of the molecule and allows for detailed tracking during metabolic processes. This capability is particularly useful in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium provides a unique signature that can be detected during NMR studies, facilitating the investigation of molecular interactions and metabolic pathways.
  • Pharmacokinetics : Understanding how compounds are absorbed, distributed, metabolized, and excreted in biological systems is critical for drug development.

Applications in Research

This compound has several important applications:

  • Metabolic Studies : Used to trace the pathways of various biochemical reactions.
  • Chemical Synthesis : Serves as a labeled precursor in organic synthesis.
  • Drug Development : Assists in studying drug metabolism and interactions with biological targets.

Comparative Analysis

The following table highlights compounds that share structural similarities with this compound:

Compound NameDescription
4-Methoxy-2,3,6-trimethylbenzyl BromideNon-deuterated version; widely used in organic synthesis.
2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene-d3Deuterated derivative useful for specific labeling studies.
4-(Bromomethyl)-1-methoxy-2,3,5-trimethylbenzene-d3Similar compound offering alternative labeling options.

Case Studies and Research Findings

Several studies have utilized this compound to investigate its biological activity:

  • Metabolic Pathway Tracing :
    • A study demonstrated the effectiveness of using deuterated compounds like this compound in tracing metabolic pathways involving amine oxidases. The unique isotopic signature allowed researchers to monitor the compound's fate within biological systems effectively【1】【5】.
  • Drug Interaction Studies :
    • Research has shown that compounds similar to this compound interact with various enzymes and receptors. These interactions are crucial for understanding how drugs are metabolized and their potential therapeutic effects【1】【5】.

Properties

IUPAC Name

2-(bromomethyl)-1,3,4-trimethyl-5-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCXIUHIWADJBU-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CBr)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CBr)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662086
Record name 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189693-80-8
Record name 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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